Sulfide, phenyl (1,2-diphenylethyl)-
Description
However, the 1,2-diphenylethyl scaffold (C₆H₅-CH₂-CH₂-C₆H₅) is a structural motif prevalent in diverse pharmacologically active compounds. This scaffold is characterized by two phenyl groups attached to adjacent carbons in an ethane backbone, often serving as a core for derivatives with varied functional groups, such as thioureas, piperazines, and esters.
Properties
CAS No. |
31616-44-1 |
|---|---|
Molecular Formula |
C20H18S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1,2-diphenylethylsulfanylbenzene |
InChI |
InChI=1S/C20H18S/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)21-19-14-8-3-9-15-19/h1-15,20H,16H2 |
InChI Key |
JETZQANASKPQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiourea Derivatives
Thiourea derivatives featuring the 1,2-diphenylethyl scaffold exhibit notable stereochemical and electronic diversity due to substituents on the phenyl rings and the thiourea moiety. Key examples include:
Key Trends :
Piperazine/Piperidine Derivatives
Piperazine and piperidine derivatives with the 1,2-diphenylethyl scaffold show significant analgesic and psychoactive properties:
Key Trends :
Ester and Halogenated Derivatives
Ester derivatives demonstrate varied applications, including antimicrobial activity:
Key Trends :
- Ester groups modulate bioavailability and toxicity profiles .
- Steric hindrance from β-phenyl groups affects reaction mechanisms in solvolysis .
Structural-Activity Relationships (SAR)
- Electron-Deficient Aromatic Rings: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups enhance stability and binding affinity in thiourea derivatives .
- Chiral Centers : Enantiomers of MT-45 and thioureas exhibit divergent pharmacological profiles, emphasizing the importance of stereochemistry .
- Hydrogen Bonding : Thiourea NH groups participate in H-bonding, critical for catalytic and receptor-binding activities .
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